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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of JNJ-38877618
(also known as OMO-1), a potent, orally bioavailable small-molecule inhibitor of the c-MET

receptor tyrosine kinase. This document consolidates available quantitative data, outlines

typical experimental methodologies for kinase inhibitor profiling, and visualizes the core

signaling pathway and experimental workflows.

Executive Summary
JNJ-38877618 is a highly potent and selective ATP-competitive inhibitor of the c-MET kinase.

[1][2] Preclinical data demonstrates low nanomolar inhibitory activity against both wild-type c-

MET and clinically relevant mutant forms.[1][3][4] Its mechanism of action involves blocking the

c-MET signaling cascade, which, when aberrantly activated, is a key driver in the proliferation,

survival, and metastasis of various cancers. While widely reported as "highly selective,"

comprehensive quantitative data from broad kinase panel screening against off-target kinases

is not extensively available in the public domain. This guide presents the detailed inhibition data

available for its primary target, c-MET.

Selectivity and Potency Profile
JNJ-38877618 exhibits potent inhibitory activity against the c-MET kinase. The available

biochemical data, measuring both half-maximal inhibitory concentration (IC50) and binding

affinity (Kd), is summarized below.
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Table 1: Biochemical Activity of JNJ-38877618 against c-
MET

Target Parameter Value (nM) Citation(s)

c-MET (Wild-Type) IC50 2 [1][4]

c-MET (Wild-Type) Kd 1.2 - 1.4 [2][3][5]

c-MET (M1268T

Mutant)
IC50 3 [1][2][5]

c-MET (M1250T

Mutant)
Kd 2.1 [3]

c-MET (Y1235D

Mutant)
Kd 21 [3]

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Kd: The equilibrium dissociation constant, a measure of binding affinity. A lower value indicates

stronger binding.

Mechanism of Action and Signaling Pathway
JNJ-38877618 functions by competitively binding to the ATP-binding pocket of the c-MET

kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This

action effectively shuts down the downstream signaling cascades that promote oncogenesis.

The binding of the natural ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor

induces receptor dimerization and autophosphorylation of key tyrosine residues.[6][7] This

event creates a multifunctional docking site that recruits adaptor proteins and enzymes,

initiating several downstream signaling pathways critical for cell function.[8] JNJ-38877618
directly prevents this initial phosphorylation step.

The primary signaling cascades downstream of c-MET include:

RAS/MAPK Pathway: Mediated by the recruitment of GRB2/SOS, this pathway activates

RAS and the subsequent MAPK cascade (RAF-MEK-ERK), primarily driving cell

proliferation.[8][9]
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PI3K/AKT Pathway: Activated via the recruitment of GAB1 and the p85 subunit of PI3K, this

pathway is central to promoting cell survival and inhibiting apoptosis.[8][10]

STAT Pathway: Direct binding of STAT3 to the phosphorylated c-MET receptor leads to its

activation, dimerization, and translocation to the nucleus to regulate gene transcription

related to cell differentiation and survival.[7][8]

c-MET Signaling Pathway and Inhibition by JNJ-
38877618
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1. Prepare Reagents
- Serial dilution of JNJ-38877618

- Kinase/Substrate Mix
- ATP Solution

2. Set up Reaction Plate (384-well)
- Add 2.5 µL of 4x Inhibitor

- Add 5 µL of 2x Kinase/Substrate

3. Initiate Reaction
- Add 2.5 µL of 4x ATP

- Incubate for 60 min at RT

4. Stop Reaction & Deplete ATP
- Add 10 µL ADP-Glo™ Reagent

- Incubate for 40 min at RT

5. Generate Luminescent Signal
- Add 20 µL Kinase Detection Reagent

- Incubate for 30 min at RT

6. Read Plate
- Measure luminescence

7. Data Analysis
- Calculate % Inhibition

- Plot Dose-Response Curve
- Determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b608213?utm_src=pdf-body-img
https://www.benchchem.com/product/b608213?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. glpbio.com [glpbio.com]

2. selleckchem.com [selleckchem.com]

3. adooq.com [adooq.com]

4. JNJ-38877618 - Immunomart [immunomart.com]

5. selleck.co.jp [selleck.co.jp]

6. researchgate.net [researchgate.net]

7. mdpi.com [mdpi.com]

8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung
cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [JNJ-38877618: A Technical Profile of c-MET Kinase
Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608213#jnj-38877618-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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